molecular formula C8H7NO2 B3428413 Dopaminechrome CAS No. 67992-45-4

Dopaminechrome

Cat. No.: B3428413
CAS No.: 67992-45-4
M. Wt: 149.15 g/mol
InChI Key: XDEURYRPQDIBSL-UHFFFAOYSA-N
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Description

Dopaminechrome is a compound formed during the oxidation of dopamine, a neurotransmitter crucial for various physiological functions. It belongs to the class of indolediones and is characterized by its structure, which includes oxo groups at positions 5 and 6 of the indole ring. This compound is an endogenous compound that can induce neurotoxicity under certain conditions and is associated with Parkinson-like syndromes .

Mechanism of Action

Target of Action

Dopaminechrome, also known as Dopaminochrome, is closely related to dopamine, a major catecholamine neurotransmitter in the brain . This compound primarily targets dopamine receptors, which are a family of G protein-coupled receptors . These receptors mediate the action of dopamine and are crucial in regulating various functions such as movement, reward, sleep, emotions, renal functions, and gastrointestinal motility .

Mode of Action

This compound’s mode of action is believed to be similar to that of dopamine. Dopamine is a precursor to norepinephrine in noradrenergic nerves and is also a neurotransmitter in certain areas of the central nervous system . It produces positive chronotropic and inotropic effects on the myocardium, resulting in increased heart rate and cardiac contractility . This compound is likely to interact with its targets in a similar manner, leading to changes in the physiological functions regulated by dopamine.

Biochemical Pathways

The synthesis of dopamine involves two events: the hydroxylation of L-tyrosine to DOPA catalyzed by tyrosine hydroxylase (TH), and the decarboxylation of DOPA to dopamine via aromatic L-amino acid decarboxylase (AADC) enzyme . Dopamine is then metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) enzymes, which degrade dopamine into 3,4-Dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) . This compound, being a derivative of dopamine, is likely to be involved in similar biochemical pathways.

Pharmacokinetics

The pharmacodynamic effects of dopamine show much inter-individual variability and unpredictability . It is reasonable to assume that this compound might exhibit similar pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of dopamine. Dopamine regulates a variety of functions including voluntary movement, reward, circadian rhythm, consciousness, and cognition . Overexcitation of the dopamine system can lead to manic and psychotic responses . This compound, due to its structural similarity to dopamine, might have similar effects.

Action Environment

The action of this compound is likely influenced by environmental factors. For instance, the formation of polydopamine, a dark-bioinspired polymer, is produced by the self-assembly of dopamine under aerobic conditions in an alkaline environment . The presence of oxygen is crucial for the self-polymerization of dopamine in aqueous solution . Therefore, environmental factors such as oxygen levels and pH might influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Dopaminechrome is involved in the oxidation process of dopamine, a precursor of neuromelanin synthesized in the substantia nigra of the brain . The oxidation of dopamine to this compound is influenced by the presence of iron and copper ions . These ions not only accelerate the oxidation process but also promote cross-linking and degradation of 5,6-dihydroxyindole (DHI) units .

Cellular Effects

This compound’s effects on cells are primarily related to its role in dopamine metabolism. Dopamine is an essential neurotransmitter for movement control and can induce toxicity and apoptosis in cell lines when it oxidizes to aminochrome . This compound, being a product of this oxidation process, is likely to have significant effects on various types of cells and cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its formation through the auto-oxidation of dopamine to dopamine quinone (DQ) via dopamine semiquinone . DQ undergoes a Michael-type intramolecular cycloaddition reaction, forming leucothis compound (DAL), which is further oxidized to form 5,6-dihydroxyindole (DHI) .

Temporal Effects in Laboratory Settings

It is known that iron and copper ions can accelerate the oxidation of dopamine to this compound . This suggests that the presence of these ions could influence the temporal effects of this compound in laboratory settings.

Metabolic Pathways

This compound is involved in the metabolic pathway of dopamine, a critical neurotransmitter. Dopamine is synthesized from the amino acid tyrosine, and its metabolism involves two enzymes: tyrosine hydroxylase and dopa decarboxylase . This compound is a product of the oxidation process of dopamine in this pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-understood. Given its role in dopamine metabolism, it is likely that this compound is transported and distributed similarly to dopamine. The dopamine transporter plays a crucial role in dopamine neurotransmission by clearing dopamine from the extracellular space .

Subcellular Localization

The subcellular localization of this compound is not well-studied. It is likely to be found in areas where dopamine is present, given its role in dopamine metabolism. Dopamine is known to be localized in dopaminergic neurons of the substantia nigra and in norepinephrinergic neurons of the locus coeruleus .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dopaminechrome is typically synthesized through the oxidative polymerization of dopamine. This process involves the oxidation of dopamine to dopamine quinone, which then undergoes cyclization to form leucothis compound. Further oxidation of leucothis compound results in the formation of this compound .

Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis generally involves controlled oxidation reactions in an alkaline environment with the presence of oxygen. This ensures the efficient conversion of dopamine to this compound .

Types of Reactions:

    Oxidation: this compound is primarily formed through the oxidation of dopamine.

    Reduction: this compound can undergo reduction reactions, although these are less common compared to its oxidative pathways.

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

2,3-dihydro-1H-indole-5,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h3-4,9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEURYRPQDIBSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=O)C(=O)C=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80218186, DTXSID301317231
Record name Dopaminechrome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dopaminochrome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39984-17-3, 67992-45-4
Record name Aminochrome 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039984173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dopaminechrome
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067992454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dopaminechrome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dopaminochrome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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